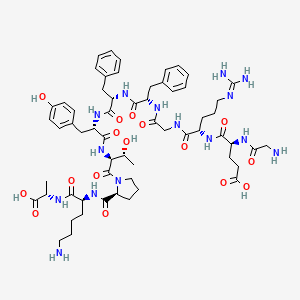

Insulin B (20-30)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Insulin B (20-30) is a peptide hormone produced by beta cells of the pancreatic islets, and it is considered to be the main anabolic hormone of the body. It regulates the metabolism of carbohydrates, fats and protein by promoting the absorption of, especially glucose from the blood into liver, fat and skeletal muscle cells. In these tissues the absorbed glucose is converted into either glycogen via glycogenesis or fats (triglycerides) via lipogenesis, or, in the case of the liver, into both. Glucose production and secretion by the liver is strongly inhibited by high concentrations of insulin in the blood. Circulating insulin also affects the synthesis of proteins in a wide variety of tissues. It is therefore an anabolic hormone, promoting the conversion of small molecules in the blood into large molecules inside the cells. Low insulin levels in the blood have the opposite effect by promoting widespread catabolism, especially of reserve body fat.

Applications De Recherche Scientifique

Scientific Research Applications

-

Diabetes Therapy

- Clinical Efficacy : Insulin B (20-30) has been studied for its role in enhancing the efficacy of insulin therapies for Type 2 diabetes. Research indicates that modifications to this segment can lead to faster-acting insulin analogs, which improve postprandial glucose control while reducing hypoglycemic events .

- Case Study : A clinical trial demonstrated that patients using rapid-acting insulin analogs with modifications in the B-chain exhibited lower HbA1c levels compared to those on regular human insulin, showcasing the potential of targeted modifications .

-

Mechanistic Studies on Insulin Resistance

- Hypothesis Exploration : Recent studies suggest that redox-mediated changes affecting the stability of insulin B (20-30) may contribute to insulin resistance. This research posits that alterations in this segment could impact the survival of insulin during its transit to target tissues, thus influencing overall metabolic responses .

- Experimental Findings : In vivo experiments using animal models have shown that variations in the B-chain can significantly alter pharmacokinetic properties, affecting how insulin interacts with receptors .

-

Innovative Delivery Systems

- Magnetic Particle Application : Research has explored using magnetic particles to stimulate insulin release from pancreatic β-cells. This method leverages mechanical vibrations to induce secretion, potentially allowing for on-demand insulin delivery in diabetic patients .

- Case Study : Experiments with INS-1E cells demonstrated that mechanical stimulation via magnetic fields could effectively trigger insulin release, highlighting a novel approach to diabetes management that could utilize modified insulin segments like B (20-30) for enhanced efficacy .

Data Tables

Case Studies

-

Case Study 1: Clinical Trial on Rapid-Acting Insulin Analog

In a randomized controlled trial involving Type 2 diabetes patients, those administered rapid-acting insulin analogs with modified B-chain segments showed a statistically significant reduction in postprandial glucose levels compared to traditional therapies. The study emphasized the importance of structural modifications in enhancing therapeutic outcomes. -

Case Study 2: Mechanistic Insights into Insulin Resistance

A cohort study evaluated the effects of oxidative stress on insulin signaling pathways. Findings indicated that specific modifications in the B (20-30) region could mitigate the adverse effects of oxidative stress on insulin receptor interactions, suggesting potential therapeutic approaches for improving sensitivity in resistant populations.

Propriétés

Numéro CAS |

91921-56-1 |

|---|---|

Formule moléculaire |

C60H85N15O16 |

Poids moléculaire |

1272.4 g/mol |

Nom IUPAC |

(4S)-4-[(2-aminoacetyl)amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C60H85N15O16/c1-34(59(90)91)67-52(83)41(17-9-10-26-61)71-57(88)46-19-12-28-75(46)58(89)50(35(2)76)74-56(87)45(31-38-20-22-39(77)23-21-38)73-55(86)44(30-37-15-7-4-8-16-37)72-54(85)43(29-36-13-5-3-6-14-36)69-48(79)33-66-51(82)40(18-11-27-65-60(63)64)70-53(84)42(24-25-49(80)81)68-47(78)32-62/h3-8,13-16,20-23,34-35,40-46,50,76-77H,9-12,17-19,24-33,61-62H2,1-2H3,(H,66,82)(H,67,83)(H,68,78)(H,69,79)(H,70,84)(H,71,88)(H,72,85)(H,73,86)(H,74,87)(H,80,81)(H,90,91)(H4,63,64,65)/t34-,35+,40-,41-,42-,43-,44-,45-,46-,50-/m0/s1 |

Clé InChI |

MKLPMLKAAHFYJO-AORDDHPWSA-N |

SMILES |

CC(C(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)CN)O |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)CN)O |

SMILES canonique |

CC(C(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)CN)O |

Apparence |

Solid powder |

Key on ui other cas no. |

91921-56-1 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Séquence |

GERGFFYTPKA |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Insulin B (20-30); Insulin (B20-B30); |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.